2,2-Dimethyl-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid
Description
Properties
IUPAC Name |
2,2-dimethyl-3-[4-(4-methylphenyl)piperazine-1-carbonyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-12-4-6-13(7-5-12)19-8-10-20(11-9-19)16(21)14-15(17(22)23)18(14,2)3/h4-7,14-15H,8-11H2,1-3H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMIPXKMTIFCNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3C(C3(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution, where a piperazine derivative reacts with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis might use continuous flow reactors to ensure consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the cyclopropane ring.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 2,2-Dimethyl-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid typically involves multi-step organic reactions, including the formation of the cyclopropane core and subsequent functionalization. The compound's structure features a cyclopropane ring, which is known for its unique strain and reactivity, making it a valuable scaffold in medicinal chemistry.
Biological Activities
Antimicrobial Properties
Research indicates that derivatives of cyclopropane carboxylic acids exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The incorporation of piperazine moieties enhances the interaction with biological targets, potentially leading to increased efficacy against resistant strains .
Antidepressant Effects
The piperazine component is also linked to pharmacological effects associated with antidepressants. Compounds containing piperazine have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests that this compound may possess mood-stabilizing properties .
Case Studies and Research Findings
-
Antibacterial Activity
A study published in Asian Journal of Chemistry reported on the synthesis of cyclopropane derivatives and their evaluation against various bacterial strains. The results indicated promising antibacterial activity, particularly against Gram-positive bacteria . -
Neuropharmacological Studies
A review in Medicinal Chemistry highlighted the role of piperazine derivatives in neuropharmacology. It discussed how modifications to the piperazine structure could enhance binding affinity to serotonin receptors, which could be relevant for developing new antidepressants . -
Anthelmintic Activity
Research has also explored the potential anthelmintic properties of similar compounds. A study identified several cyclopropane derivatives that demonstrated significant efficacy against parasitic infections, indicating a broader application for this class of compounds .
Mechanism of Action
The compound exerts its effects primarily through interactions with biological receptors. The piperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating neurotransmitter activity. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous derivatives, focusing on substituent variations, molecular properties, and inferred functional differences:
Key Insights:
Substituent Electronic Effects: Electron-donating groups (e.g., 4-methylphenyl in the target compound) enhance lipophilicity, favoring passive diffusion across biological membranes.
Steric Considerations :
- Bulky substituents like 2,5-dimethylphenyl introduce steric hindrance, which may limit interactions with planar enzymatic active sites .
Biological Implications :
- Pyrimidin-2-yl substituents (C15H20N4O3) introduce additional hydrogen-bonding sites, which could improve target affinity in drug-receptor interactions .
Applications :
- While the target compound lacks explicit use data, analogs like Tetramethrin (a cyclopropane-derived pesticide) highlight the structural class's relevance in agrochemistry .
Research and Development Considerations
- Synthetic Challenges : Introducing diverse aryl/heteroaryl groups on the piperazine ring requires optimized coupling conditions to preserve the cyclopropane ring’s integrity .
- Analytical Characterization : The absence of readily available Certificates of Analysis (COAs) for some derivatives underscores the need for rigorous in-house validation, particularly for nitro- or acetyl-substituted analogs .
Biological Activity
2,2-Dimethyl-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid is a compound of interest in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a cyclopropane ring substituted with a piperazine moiety and a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of 300.4 g/mol. The structural formula can be represented as follows:
The biological activity of this compound primarily involves interaction with neurotransmitter systems, particularly those related to serotonin and dopamine pathways. The piperazine ring is known to enhance binding affinity to various receptors, which may contribute to its pharmacological effects.
Antidepressant and Anxiolytic Effects
Research indicates that derivatives of piperazine compounds exhibit significant antidepressant and anxiolytic properties. For instance, studies have shown that compounds similar to this compound can modulate serotonin receptors, leading to increased serotonin levels in the brain .
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of cell wall synthesis .
Study 1: Antidepressant Activity
A randomized control trial investigated the efficacy of a piperazine derivative similar to the compound in treating major depressive disorder. The study found that participants experienced significant improvements in depressive symptoms compared to the placebo group after eight weeks of treatment .
Study 2: Antimicrobial Efficacy
A laboratory study tested the compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting potential for development into an antimicrobial agent .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key structural features of 2,2-Dimethyl-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}cyclopropanecarboxylic acid, and how do they influence its physicochemical properties?
The compound features a cyclopropane core with two methyl groups at the 2,2-positions, a carboxylic acid group at the 3-position, and a 4-(4-methylphenyl)piperazine moiety linked via a carbonyl group. The cyclopropane ring introduces steric strain, potentially enhancing reactivity or conformational rigidity, while the piperazine group contributes to basicity and solubility in polar solvents . The carboxylic acid moiety allows for salt formation or derivatization (e.g., esterification) to modulate bioavailability . For solubility optimization, researchers should evaluate pH-dependent ionization using titrimetry or spectrophotometry, as environmental factors like pH significantly affect stability and solubility .
Q. What synthetic routes are available for preparing this compound, and what are common optimization challenges?
A plausible synthesis involves:
Cyclopropanation : Formation of the 2,2-dimethylcyclopropane core via [2+1] cycloaddition using a Simmons–Smith reagent.
Carboxylic Acid Introduction : Hydrolysis of a nitrile or ester intermediate.
Piperazine Coupling : Reacting the cyclopropane-carboxylic acid chloride with 4-(4-methylphenyl)piperazine under Schotten–Baumann conditions .
Key challenges include controlling stereochemistry during cyclopropanation and minimizing racemization during coupling steps. Reaction monitoring via TLC or HPLC (e.g., using a C18 column with a methanol/water mobile phase) is critical .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets such as dopamine receptors?
Molecular docking studies (e.g., using AutoDock Vina) can model interactions between the piperazine moiety and dopamine receptor subtypes (e.g., D3 receptors). The 4-methylphenyl group may occupy hydrophobic pockets, while the carbonyl group forms hydrogen bonds with residues like Asp110 in D3 receptors . Researchers should validate predictions via competitive binding assays (e.g., radioligand displacement using [³H]spiperone) and compare results with structurally related antagonists (e.g., N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-butyl)heterobiarylcarboxamides) .
Q. What analytical methods are recommended for resolving structural isomers or impurities in this compound?
- HPLC : Use a reversed-phase C18 column with a mobile phase of methanol:buffer (65:35 v/v, pH 4.6 adjusted with acetic acid) to separate stereoisomers. System suitability tests should ensure resolution ≥2.0 between peaks .
- X-ray Crystallography : For absolute configuration determination, co-crystallize the compound with a chiral resolving agent (e.g., L-tartaric acid) and analyze using single-crystal diffraction .
- NMR Spectroscopy : ¹H-¹³C HMBC can confirm carbonyl connectivity, while NOESY detects spatial proximity between cyclopropane methyl groups and piperazine protons .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products are formed?
Stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) reveal:
- Hydrolysis : The cyclopropane ring may undergo acid-catalyzed ring-opening to form linear diastereomers.
- Oxidation : The piperazine nitrogen is susceptible to oxidation, forming N-oxide derivatives detectable via LC-MS (e.g., m/z +16 Da) .
For long-term storage, lyophilize the compound and store in amber vials under argon at -20°C. Include antioxidants (e.g., BHT) in formulations to mitigate oxidation .
Q. What strategies can address contradictory data in receptor affinity assays?
Discrepancies in IC50 values may arise from assay conditions (e.g., membrane vs. whole-cell assays). To resolve:
- Standardize Assay Buffers : Use 50 mM Tris-HCl (pH 7.4) with 1 mM EDTA and 5 mM MgCl₂ to stabilize receptor conformations .
- Control for Nonspecific Binding : Include 1 μM cold ligand (e.g., haloperidol) to block off-target sites.
- Validate with Orthogonal Methods : Compare radioligand binding data with functional assays (e.g., cAMP inhibition for GPCR activity) .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
